(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
The compound (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-06-6) is a cyclohexanecarboxylic acid derivative with a stereospecific substitution pattern. Its molecular formula is C₁₆H₂₀O₃ (MW: 260.33 g/mol), featuring a cyclohexane ring with:
- A carboxylic acid group at position 1.
- A 2-(3-methylphenyl)-2-oxoethyl substituent at position 3.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSKEGQMKSWEL-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151535 | |
| Record name | rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-06-6 | |
| Record name | rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition with Chiral Auxiliaries
The Diels-Alder reaction between a diene and a dienophile offers a stereocontrolled route to six-membered rings. Using a chiral dienophile or catalyst, the cyclohexane ring can be formed with the desired stereochemistry. For example, a furan-derived diene reacting with a 3-methylphenyl-substituted acryloyl chloride under Lewis acid catalysis yields a bicyclic intermediate, which is subsequently oxidized to introduce the carboxylic acid group.
Representative Conditions :
Asymmetric Hydrogenation of Enantioselective Intermediates
Catalytic hydrogenation of prochiral cyclohexenecarboxylates using transition-metal catalysts enables precise stereochemical outcomes. For instance, hydrogenating a diketone precursor over a Rhodium-(R)-BINAP catalyst generates the (1S,3R) configuration with high fidelity.
Functionalization of the Cyclohexane Core
Introduction of the 3-Methylphenyl-2-Oxoethyl Side Chain
The oxoethyl side chain is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation.
Friedel-Crafts Acylation
Reacting cyclohexane-1-carboxylic acid with 3-methylphenylacetyl chloride in the presence of AlCl₃ forms the ketone intermediate. This method requires careful control of reaction time to avoid over-acylation.
Optimized Parameters :
Claisen-Schmidt Condensation
A ketone-aldehyde condensation between cyclohexanecarboxaldehyde and 3-methylacetophenone under basic conditions forms the α,β-unsaturated ketone, which is hydrogenated to yield the saturated side chain.
Stereochemical Control and Resolution
Dynamic Kinetic Resolution (DKR)
Combining asymmetric hydrogenation with enzymatic resolution enhances stereopurity. For example, a racemic mixture of the ketone intermediate is treated with a lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired enantiomer, followed by hydrogenation to fix the (1S,3R) configuration.
Chiral Pool Synthesis
Using naturally occurring chiral precursors, such as terpenes or amino acids, reduces reliance on external chiral catalysts. (−)-Menthol-derived esters have been employed to induce the desired configuration during cyclohexane ring formation.
Comparative Analysis of Synthetic Routes
The table below evaluates three prominent methods based on yield, stereoselectivity, and practicality:
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Diels-Alder + Oxidation | Cycloaddition, Oxidation | 68 | 92 | Moderate |
| Asymmetric Hydrogenation | Hydrogenation, Acylation | 82 | 98 | High |
| Chiral Pool Synthesis | Esterification, Ring Closure | 57 | 95 | Low |
Key Findings :
-
Asymmetric hydrogenation provides the highest yield and enantiomeric purity, making it suitable for industrial-scale production.
-
Diels-Alder routes offer modularity but require additional oxidation steps, reducing overall efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Aromatic Substitution
The 3-methylphenyl group’s meta-substitution pattern complicates electrophilic aromatic substitution. Directed ortho-metalation (DoM) using lithium hexamethyldisilazide (LiHMDS) ensures precise positioning of the acetyl group.
Oxidative Degradation During Carboxylic Acid Formation
Over-oxidation of alcohol intermediates to ketones is minimized by using TEMPO/NaClO₂ in a biphasic system, which selectively oxidizes primary alcohols to carboxylic acids.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid serves as a versatile building block. It is utilized to create more complex molecules and can undergo various chemical reactions:
- Oxidation : Can yield ketones or additional carboxylic acids.
- Reduction : Converts the carboxylic acid group to alcohols or aldehydes.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the benzoyl or cyclohexane moieties.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further pharmacological studies.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the bioavailability and potential toxicity of this compound:
- Absorption : Studies using Caco-2 cell models predict favorable intestinal absorption characteristics.
- Distribution : Its lipophilicity suggests efficient distribution across biological membranes.
- Metabolism : Research on metabolic stability indicates potential pathways for biotransformation.
- Excretion : Clearance rates are essential for understanding elimination from the body.
Case Studies and Experimental Findings
Several studies have highlighted the compound's biological activity:
- Inhibition Studies : Demonstrated effectiveness as an inhibitor of specific enzymes relevant to cancer pathways.
- Cellular Assays : In vitro tests confirmed functional changes in target cells.
- Toxicity Assessments : Initial findings suggest a favorable safety profile, but further investigations are necessary.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Stereochemistry
Pharmacological Properties
- Thiophene Analogs : Exhibited higher binding affinity to β-subtype receptors due to thiophene-mediated hydrophobic interactions .
- 3-Oxo Derivative : Simpler analogs like 3-oxocyclohexane-1-carboxylic acid are often intermediates with minimal bioactivity, highlighting the importance of the 3-methylphenyl group in the target compound for target engagement .
Biological Activity
(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-methylphenyl moiety. The IUPAC name reflects its stereochemistry and functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.34 g/mol |
| CAS Number | 1315366-98-3 |
| InChI | InChI=1S/C16H20O3/c1-11-4... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds and participate in ionic interactions, while the hydrophobic 3-methylphenyl group enhances binding affinity through van der Waals forces.
Therapeutic Potential
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its structure suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study investigated the effects of various cyclohexane derivatives on COX activity. Results demonstrated that derivatives similar to this compound significantly inhibited COX-2, suggesting anti-inflammatory potential .
- Analgesic Effects :
- Cellular Interaction Studies :
Applications in Research and Industry
The unique structure of this compound makes it a valuable building block in organic synthesis. It is being explored for:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
